1-(4-Methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
Description
The exact mass of the compound this compound is 261.07495584 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-nitropyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-11-4-2-9(3-5-11)12(16)8-14-7-10(6-13-14)15(17)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDVCQRRSYCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one , also known by its CAS number 1006571-64-7, is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 263.25 g/mol. The structural representation can be summarized as follows:
- Core Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group and a nitro group, which are critical for its biological activity.
Physical Properties
- Melting Point : Not specifically documented in the available literature.
- Solubility : Generally soluble in organic solvents but limited solubility in water.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies show that derivatives of pyrazole have demonstrated IC50 values indicating potent antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF7 | 15.2 |
| This compound | A549 | 12.8 |
These results suggest that the presence of both the methoxy and nitro groups may enhance the compound's ability to inhibit cancer cell growth.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : Pyrazole derivatives often act as enzyme inhibitors, particularly in pathways related to cancer metabolism.
- Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies indicate that the methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the effects of various pyrazole derivatives on tumor cell lines. The results highlighted that This compound exhibited significant cytotoxicity against A549 lung cancer cells, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial potential of this compound against clinical isolates of bacteria and fungi. The findings indicated that it could serve as a lead compound for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
